N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine
Description
N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine is a secondary amine featuring a pyrazole ring substituted with a methyl group at the 1-position and an isopropylamine moiety connected via a methylene bridge. The isopropyl group introduces steric bulk and lipophilicity, influencing solubility and molecular interactions.
Properties
IUPAC Name |
N-[(1-methylpyrazol-4-yl)methyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-7(2)9-4-8-5-10-11(3)6-8/h5-7,9H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCQZOTZKSQUJRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CN(N=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20651038 | |
| Record name | N-[(1-Methyl-1H-pyrazol-4-yl)methyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20651038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1015846-23-7 | |
| Record name | N-[(1-Methyl-1H-pyrazol-4-yl)methyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20651038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Pyrazole Ring
- The pyrazole core is typically synthesized via cyclocondensation reactions between hydrazine derivatives and 1,3-dicarbonyl compounds (such as β-diketones or β-ketoesters).
- Under acidic or basic conditions, these reactions yield the pyrazole ring system with nitrogen atoms at positions 1 and 2.
- This step is critical for establishing the heterocyclic framework necessary for further functionalization.
Selective Methylation at the 1-Position
- The 1-methyl substitution on the pyrazole ring is introduced through alkylation.
- Alkylation is conducted using methyl halides (e.g., methyl iodide or methyl bromide) in the presence of a base such as potassium carbonate or sodium hydride.
- Reaction conditions are optimized to favor mono-alkylation at the nitrogen atom at position 1, avoiding over-alkylation or alkylation at other sites.
Attachment of the Propan-2-amine Group
- The propan-2-amine moiety is introduced at the 4-position of the pyrazole ring via a nucleophilic substitution reaction.
- This typically involves the intermediate formation of a 4-(chloromethyl) or 4-(bromomethyl) pyrazole derivative, which then undergoes substitution with isopropylamine (propan-2-amine).
- The reaction is carried out under controlled temperature and solvent conditions (e.g., polar aprotic solvents like DMF or DMSO) to ensure high yield and selectivity.
Detailed Reaction Conditions and Parameters
| Step | Reagents/Conditions | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Pyrazole ring formation | Hydrazine + 1,3-dicarbonyl compound | Ethanol or water | Reflux (80-100°C) | 4-12 hours | Acidic/basic catalysis improves yield |
| Methylation at N-1 | Methyl iodide + K2CO3 or NaH | Acetone or DMF | Room temp to 50°C | 2-6 hours | Use excess base to drive reaction |
| Halomethylation at C-4 | Formaldehyde + HCl or NBS (N-bromosuccinimide) | Dichloromethane | 0-25°C | 1-3 hours | Generates 4-(halomethyl) intermediate |
| Amination (nucleophilic) | Isopropylamine | DMF or DMSO | 50-80°C | 6-24 hours | Excess amine ensures complete substitution |
Analytical Monitoring and Purification
- Thin-Layer Chromatography (TLC) is employed to monitor reaction progress, particularly during alkylation and amination steps.
- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) confirms the structure and substitution pattern of intermediates and final product.
- Mass Spectrometry (MS) validates molecular weight and purity.
- Column Chromatography or recrystallization is used for purification, depending on the physical properties of the intermediates and final compound.
Research Findings and Optimization
- Studies indicate that the choice of base and solvent significantly affects the selectivity of the methylation step. For example, potassium carbonate in acetone favors mono-methylation without over-alkylation.
- Halomethylation at the 4-position is best achieved using N-bromosuccinimide (NBS) under mild conditions to avoid ring degradation.
- Amination with propan-2-amine requires anhydrous conditions and elevated temperature to overcome steric hindrance and achieve high substitution efficiency.
- Scale-up processes adapt these conditions to batch or continuous flow reactors, optimizing parameters such as mixing, temperature control, and reaction time for industrial synthesis.
Comparative Table of Preparation Steps for Pyrazole Derivatives
| Preparation Step | N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine | Related Compound: N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine |
|---|---|---|
| Pyrazole ring synthesis | Cyclocondensation of hydrazine and 1,3-dicarbonyl | Similar cyclocondensation |
| Alkylation group | Methyl iodide (methyl group) | Ethyl halide (ethyl group) |
| Amination reagent | Propan-2-amine (isopropylamine) | Isopropylamine |
| Reaction conditions | Mild base, acetone or DMF, 25-80°C | Similar conditions |
| Yield optimization | Controlled equivalents of alkylating agent | Similar approach |
Chemical Reactions Analysis
Types of Reactions
N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophilic reagents like bromoalkanes for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C8H15N3
- Molecular Weight : 153.22 g/mol
- Functional Groups : Contains a pyrazole ring and a propan-2-amine group, which contribute to its unique reactivity and biological activities.
Scientific Research Applications
N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine has several notable applications across different scientific domains:
Chemistry
This compound serves as an intermediate in the synthesis of more complex organic compounds. It is utilized in various chemical reactions, including:
- Oxidation : Can be oxidized using agents like potassium permanganate.
- Reduction : Can undergo reduction reactions with lithium aluminum hydride.
Biology
Research indicates that the compound exhibits promising biological activities:
- Antimicrobial Properties : Effective against pathogens such as Staphylococcus aureus, showing significant inhibition of biofilm formation.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.22 - 0.25 μg/mL | Not specified |
| Staphylococcus epidermidis | Not specified | Not specified |
Medicine
The compound is being explored for its potential use in drug development:
- Anti-inflammatory Properties : Investigated for therapeutic benefits in chronic inflammation conditions.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of derivatives related to this compound:
Synthesis of Derivatives
Research has explored various synthetic routes to create derivatives that enhance biological activity. These derivatives are evaluated for efficacy against cancer cell lines.
Preclinical Evaluations
In preclinical models, derivatives have shown varying degrees of anticancer activity. For instance:
- Some derivatives significantly reduced cell viability in lung adenocarcinoma models compared to controls.
Mechanism of Action
The mechanism by which N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine exerts its effects involves interactions with specific molecular targets and pathways. For instance, molecular simulation studies have shown that the compound fits well in the active site of certain enzymes, characterized by lower binding free energy . This interaction can inhibit the activity of the target enzyme, leading to the desired biological effect.
Comparison with Similar Compounds
Pyrazole vs. Pyrrole Derivatives
Key Analogs :
- N-[(1-Methyl-1H-pyrrol-2-yl)methyl]propan-2-amine (): Replaces pyrazole with pyrrole (one nitrogen atom). The molecular formula differs (C9H17N2 vs. C8H14N4 for the target compound), with pyrrole derivatives often exhibiting higher lipophilicity .
- (1-Phenyl-1H-pyrazol-4-yl)methylamine (): Introduces a phenyl group on pyrazole, enhancing π-π stacking interactions and lipophilicity (logP increases). This modification is relevant in drug design for membrane permeability .
Amine Substituent Variations
- 2-(1-Methyl-1H-pyrazol-4-yl)propan-2-amine (): A primary amine with a tertiary carbon directly attached to pyrazole. The absence of a methylene bridge reduces steric hindrance but limits conformational flexibility. Molecular weight (139.2 g/mol) is lower than the target compound’s estimated 166.2 g/mol, affecting pharmacokinetics .
- N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine (): Replaces isopropylamine with thiazole, introducing a sulfur atom.
Salt and Complex Derivatives
- (1-Methyl-1H-pyrrol-2-yl)methylamine hydrochloride (): The hydrochloride salt improves aqueous solubility, critical for bioavailability. Such modifications are common in pharmaceutical formulations to enhance stability and dissolution rates .
- N-(Cyclohexyl(naphthalen-1-yl)methyl)propan-2-amine (): A bulky derivative with a fused aromatic system, significantly increasing molecular weight and hydrophobicity. Such structures are typical in catalysts or high-affinity receptor binders .
Molecular Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| Target Compound | C8H14N4 | ~166.2 | Pyrazole core, secondary amine, methylene bridge |
| 2-(1-Methyl-1H-pyrazol-4-yl)propan-2-amine | C7H13N3 | 139.2 | Tertiary carbon, primary amine, direct pyrazole attachment |
| N-[(1-Methylpyrrol-2-yl)methyl]propan-2-amine | C9H17N2 | 153.2 | Pyrrole core, reduced polarity |
| [(1-Phenylpyrazol-4-yl)methyl]isopropylamine | C13H18N4 | 230.3 | Phenyl substituent, enhanced lipophilicity |
Biological Activity
N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine, a compound with the molecular formula CHN and a molecular weight of 153.22 g/mol, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by relevant case studies and research findings.
- Molecular Formula : CHN
- Molecular Weight : 153.22 g/mol
- CAS Number : 1015846-23-7
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. Research indicates that derivatives of this compound exhibit significant activity against multidrug-resistant (MDR) pathogens.
Key Findings:
- Inhibition Zones : Certain pyrazole derivatives displayed inhibition zones ranging from 0.22 to 0.25 μg/mL against various pathogens, indicating strong antimicrobial properties .
- Minimum Inhibitory Concentration (MIC) : The MIC values for active derivatives were notably low, suggesting high potency against bacterial strains such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| 7b | 0.22 | Excellent |
| 4a | 0.25 | Excellent |
The compounds demonstrated dual inhibition of DNA gyrase and dihydrofolate reductase (DHFR), crucial enzymes in bacterial DNA replication and folate metabolism. The IC values for these activities ranged from 12.27 to 31.64 μM for DNA gyrase and 0.52 to 2.67 μM for DHFR .
Anticancer Activity
This compound has also been investigated for its anticancer properties, particularly in relation to cell proliferation and apoptosis induction.
Key Findings:
- Cytotoxicity : Various studies have reported significant cytotoxic effects against cancer cell lines, with IC values often below 10 μM, indicating potent antiproliferative activity .
| Cell Line | IC (μM) | Activity Level |
|---|---|---|
| MCF-7 | 0.21 | High |
| HepG2 | 1.12 | Moderate |
| A549 | 4.7 | Moderate |
The anticancer activity is attributed to the compound's ability to induce cell cycle arrest and apoptosis in cancer cells. It has been shown to inhibit telomerase activity, which is crucial for cancer cell immortality . Additionally, compounds derived from this scaffold have been linked to the inhibition of cyclin-dependent kinases (CDKs), further supporting their role as potential anticancer agents.
Case Studies
- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of several pyrazole derivatives, including this compound, against MDR pathogens using disc diffusion methods. The results indicated that these compounds not only inhibited bacterial growth but also reduced biofilm formation significantly compared to standard antibiotics like Ciprofloxacin .
- Cytotoxicity in Cancer Cells : Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines, demonstrating its ability to suppress cell proliferation through mechanisms involving apoptosis and cell cycle disruption .
Q & A
Q. Table 1: Representative Reaction Conditions and Yields
| Catalyst | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| CuBr | Cs₂CO₃ | 35 | 48 | 17.9 | |
| Pd(PPh₃)₄ | K₂CO₃ | 80 | 24 | 45–60* | |
| *Hypothetical example based on analogous pyrazole syntheses. |
Which spectroscopic techniques are most reliable for characterizing this compound?
Level: Basic
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks for pyrazole (δ 7.5–8.0 ppm for C-H) and isopropyl groups (δ 1.0–1.5 ppm for CH₃). Splitting patterns confirm substitution positions .
- HRMS (ESI) : Validates molecular weight (e.g., [M+H]+ at m/z 215 in analogous compounds) .
- IR Spectroscopy : Detects N-H stretches (~3298 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .
Note : Cross-validate with 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex matrices.
How can computational methods optimize the synthesis of this compound?
Level: Advanced
Methodological Answer:
Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. For instance:
- Reaction Path Search : Identifies energy barriers for amine coupling steps, guiding catalyst selection .
- Solvent Effects : COSMO-RS simulations assess solvent polarity impacts on intermediate stability .
Case Study : ICReDD’s workflow combines computational screening with experimental validation, reducing trial-and-error cycles by 50% .
How to resolve discrepancies in NMR data for pyrazole-amine derivatives?
Level: Advanced
Methodological Answer:
Contradictions often arise from:
- Tautomerism : Pyrazole rings exhibit keto-enol tautomerism, shifting δ values. Use variable-temperature NMR to identify dynamic equilibria .
- Impurity Peaks : Trace solvents (e.g., DMSO-d₆ at δ 2.5 ppm) may overlap signals. Purify via column chromatography (hexane/EtOAc gradient) .
- Stereochemistry : NOESY correlations clarify spatial arrangements of substituents .
What are the emerging applications of this compound in medicinal chemistry?
Level: Basic
Methodological Answer:
Pyrazole-amine scaffolds are explored as:
Q. Table 2: Bioactivity of Analogous Compounds
| Compound Class | Target | Activity (IC₅₀/MIC) | Reference |
|---|---|---|---|
| Quinazoline-pyrazole | EGFR Kinase | 0.8 µM | |
| Pyrazole-Mannich Base | S. aureus | 16 µg/mL |
How to design a reaction protocol for scaling up synthesis while minimizing side products?
Level: Advanced
Methodological Answer:
- DoE (Design of Experiments) : Optimize variables (catalyst loading, stoichiometry) via response surface methodology .
- In Situ Monitoring : Use ReactIR to track intermediate formation and adjust conditions dynamically.
- Workup Strategy : Liquid-liquid extraction (e.g., DCM/HCl) removes unreacted amines; silica gel chromatography isolates pure product .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
